molecular formula C11H11N3 B1517577 N-(pyridin-2-ylmethyl)pyridin-3-amine CAS No. 227017-97-2

N-(pyridin-2-ylmethyl)pyridin-3-amine

Cat. No. B1517577
M. Wt: 185.22 g/mol
InChI Key: OELQXGHMMBRMDL-UHFFFAOYSA-N
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Description

“N-(pyridin-2-ylmethyl)pyridin-3-amine” is an organic compound . It’s a derivative of pyridine, an aromatic heterocyclic organic compound.


Synthesis Analysis

The synthesis of compounds similar to “N-(pyridin-2-ylmethyl)pyridin-3-amine” has been reported. For instance, copper (II) complexes with multidentate ligands have been synthesized .


Molecular Structure Analysis

The molecular structure of “N-(pyridin-2-ylmethyl)pyridin-3-amine” and similar compounds has been studied . For example, a compound named “N-(Pyridin-3-ylmethyl)propan-2-amine” was found to have a molecular weight of 150.22 .

Scientific Research Applications

1. Chemodivergent Synthesis

  • Application Summary: This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .
  • Methods of Application: N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
  • Results or Outcomes: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which have significant biological and therapeutic value .

2. Substitution Reactions of N,N′-Donor Cis-Palladium (II) Complexes

  • Application Summary: This compound is used in the study of the substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes .
  • Methods of Application: The complexes were synthesized and characterized using 1H NMR, 13C NMR, FTIR, LC–MS, and elemental analysis .
  • Results or Outcomes: The study found that the rate of substitution of the chloride by thiourea nucleophiles increased with the presence of an electron-withdrawing substituent and decreased when an electron-donating group was attached to the para position of the phenyl moiety .

3. Anti-Tubercular Agents

  • Application Summary: This compound is used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .
  • Methods of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

4. Collagen Prolyl-4-Hydroxylase Inhibitors

  • Application Summary: This compound is used in the synthesis of novel 2-(pyridin-2-yl)propan-2-ol derivatives as potent inhibitors of collagen prolyl-4-hydroxylase .
  • Methods of Application: The derivatives were synthesized and their inhibitory activity against collagen prolyl-4-hydroxylase was evaluated .
  • Results or Outcomes: The result of the hydroxyproline assay displayed that two of the synthesized compounds are potent inhibitors of collagen prolyl-4-hydroxylase .

5. Synthesis of Pyrazine Derivatives

  • Application Summary: This compound is used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
  • Methods of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .
  • Results or Outcomes: Among the tested compounds, five compounds exhibited significant activity with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

6. Inhibition of Collagen Prolyl-4-Hydroxylase

  • Application Summary: This compound is used in the synthesis of novel 2-(pyridin-2-yl)propan-2-ol derivatives as potent inhibitors of collagen prolyl-4-hydroxylase .
  • Methods of Application: The derivatives were synthesized and their inhibitory activity against collagen prolyl-4-hydroxylase was evaluated .
  • Results or Outcomes: The result of the hydroxyproline assay displayed that two of the synthesized compounds are potent inhibitors of collagen prolyl-4-hydroxylase .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELQXGHMMBRMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294704
Record name N-3-Pyridinyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)pyridin-3-amine

CAS RN

227017-97-2
Record name N-3-Pyridinyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227017-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Pyridinyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SH Moon, KM Park - Acta Crystallographica Section E: Structure …, 2013 - scripts.iucr.org
In the binuclear title compound, [Ag2(C11H11N3)2](ClO4)2·2C2H6SO, the complex cation is centrosymmetric, with the unique AgI cation coordinated by two pyridine N atoms from two …
Number of citations: 2 scripts.iucr.org
ZY Zhang, ZP Deng, XF Zhang, LH Huo, H Zhao… - …, 2014 - pubs.rsc.org
Five new copper coordination polymers, [CuI(L1a)]n (1), [Cu1.5I(dmtrz)0.5(PPh3)]n·0.5n(CH3CN) (2), [Cu2I2(L1b)]n (3), [Cu4I4(L2)]n·nH2O (4), and [CuI(L3)]n (5) (L1a = N-(pyridin-2-…
Number of citations: 26 pubs.rsc.org
ZY Zhang, ZP Deng, LH Huo, H Zhao… - Inorganic Chemistry, 2013 - ACS Publications
In this Article, self-assembly of AgX (X = NO 3 – and ClO 4 – ) salts and four flexible unsymmetrical bis(pyridyl) ligands, namely, N-(pyridin-2-ylmethyl)pyridin-3-amine (L1), N-(pyridin-3-…
Number of citations: 54 pubs.acs.org
ZY Zhang, ZP Deng, LH Huo, H Zhao, S Gao - Polyhedron, 2013 - Elsevier
The reaction of AgX (X=NO 3 − and ClO 4 − ) salts, triphenylphosphine (PPh 3 ) and four flexible unsymmetrical bis(pyridyl) ligands, namely N-(pyridin-2-ylmethyl)pyridin-2-amine (L1), N…
Number of citations: 12 www.sciencedirect.com
ZY Ye, ZY Zhang, LH Huo, ZP Deng, XF Zhang, S Gao - Polyhedron, 2016 - Elsevier
The solvent reaction of five flexible unsymmetrical bis(pyridyl) ligands, N-(pyridin-2-ylmethyl)pyridin-2-amine (L1), N-(pyridin-2-ylmethyl)pyridin-3-amine (L2), N-(pyridin-3-ylmethyl)…
Number of citations: 6 www.sciencedirect.com
SN Zhao, ZP Deng, ZY Zhang, LH Huo, S Gao - Polyhedron, 2015 - Elsevier
The reaction of zinc(II) salts, isophthalic acid, and four flexible unsymmetrical bis(pyridyl) ligands, namely, N-(pyridin-2-ylmethyl)pyridin-2-amine (L1), N-(pyridin-2-ylmethyl)pyridin-3-…
Number of citations: 3 www.sciencedirect.com
AJ Rosenberg - 2013 - surface.syr.edu
Carbon-nitrogen bond formation reaqctions are ubitquous throughout modern synthetic methods, although amide CN bond forming reactions have only recently begun to be explored. A …
Number of citations: 5 surface.syr.edu
AJ Rosenberg - 2013 - search.proquest.com
Carbon-nitrogen bond formation reaqctions are ubitquous throughout modern synthetic methods, although amide CN bond forming reactions have only recently begun to be explored. A …
Number of citations: 0 search.proquest.com

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